

Comprehensive Structure Elucidation of Methyl 7-Nitrobenzofuran-4-Carboxylate: A Methodological Guide

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Compound of Interest

Compound Name: *Methyl 7-nitrobenzofuran-4-carboxylate*
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Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for diverse biological targets. Specifically, **methyl 7-nitrobenzofuran-4-carboxylate** (C₁₀H₇NO₅) is a critical intermediate in the synthesis of dihydropteridinone derivatives, which function as potent Polo-like kinase (Plk) inhibitors for oncology applications [1].

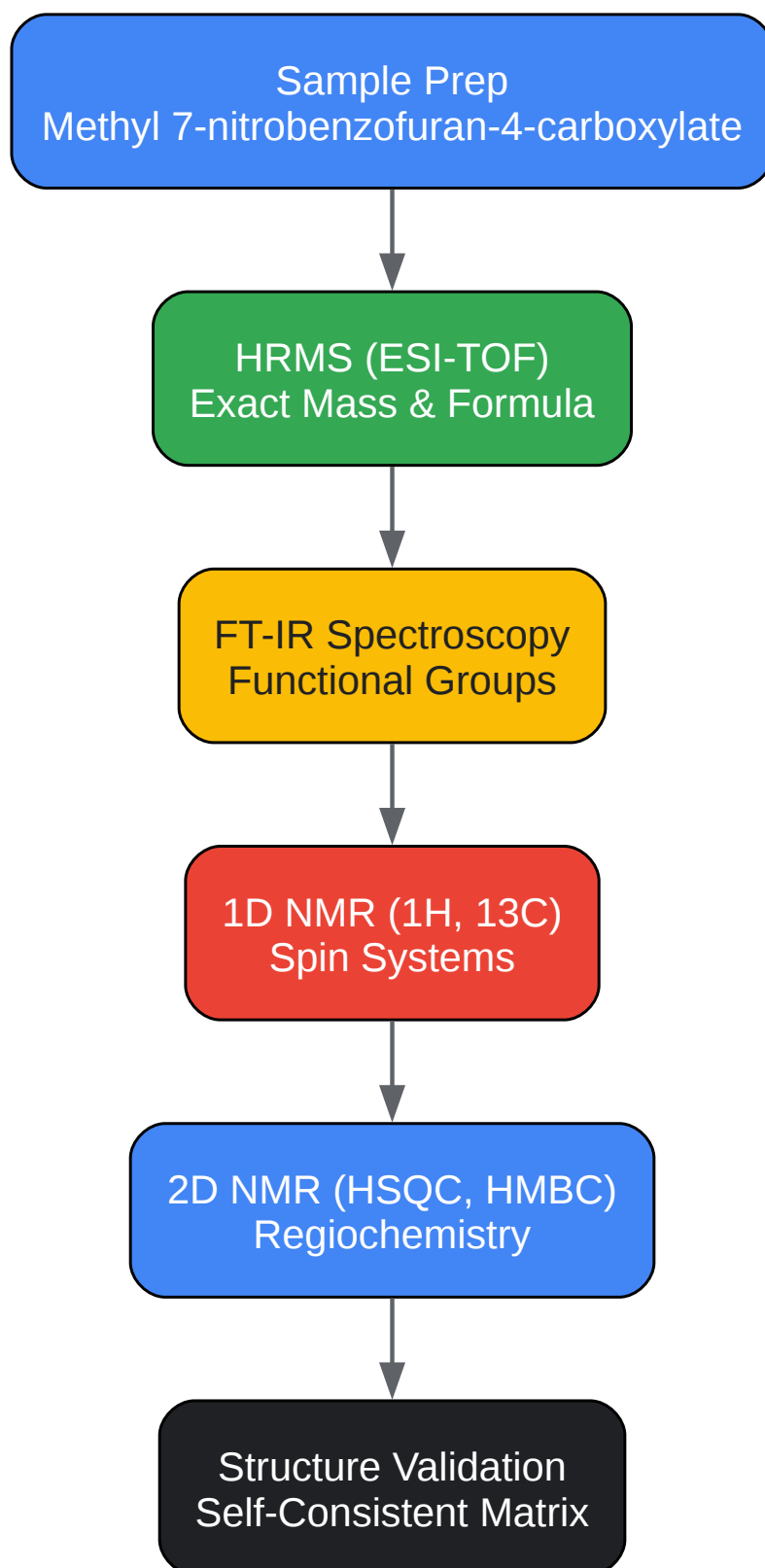
When synthesizing highly functionalized heterocycles, confirming the exact regiochemistry of substitutions is paramount. A misassigned regioisomer (e.g., the 5,6-substituted versus the 4,7-substituted core) can derail an entire drug development pipeline due to drastically different binding affinities and pharmacokinetic profiles. This technical guide outlines a self-validating, orthogonal analytical workflow to unambiguously elucidate the structure of **methyl 7-nitrobenzofuran-4-carboxylate**.

Analytical Strategy & Orthogonal Workflow

Relying on a single analytical technique introduces confirmation bias. As a best practice, structural elucidation must be an orthogonal, self-validating system where the conclusion of

one technique serves as the foundational assumption for the next.

Our strategy begins with High-Resolution Mass Spectrometry (HRMS) to establish the exact mass and molecular formula. Fourier Transform Infrared Spectroscopy (FT-IR) is then employed to confirm the presence of key functional groups (the nitro and ester moieties). Finally, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity, definitively placing the substituents on the benzofuran core [2].



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Fig 1. Orthogonal workflow for the structural elucidation of benzofuran derivatives.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the experimental protocols below are designed with built-in system suitability checks.

High-Resolution Mass Spectrometry (HRMS)

Causality for Method Choice: Electrospray Ionization Time-of-Flight (ESI-TOF) is selected due to its soft ionization, which preserves the molecular ion $[M+H]^+$ while providing sub-ppm mass accuracy necessary to lock in the $C_{10}H_7NO_5$ formula.

- **System Suitability:** Prior to sample injection, the TOF analyzer is calibrated using a sodium formate cluster solution. A mass error of <2.0 ppm must be achieved.
- **Sample Preparation:** The analyte is dissolved in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid to promote protonation. Concentration is strictly kept at $1 \mu\text{g/mL}$ to prevent detector saturation and dimer formation $[2M+H]^+$.
- **Data Acquisition:** Capillary voltage is set to 3.5 kV. Collision-Induced Dissociation (CID) is performed at 20 eV to generate diagnostic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Method Choice: While 1D ^1H NMR can identify the number of protons, the strong electron-withdrawing nature of both the $-\text{NO}_2$ and $-\text{COOCH}_3$ groups causes significant signal overlap in the aromatic region. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to trace 2J and 3J carbon-proton couplings, definitively anchoring the substituents to C-4 and C-7 [3].

- **System Suitability:** The 500 MHz spectrometer is tuned and matched to the exact sample matrix. A 1D ^1H spectrum of standard tetramethylsilane (TMS) is run to lock the 0.00 ppm reference.
- **Sample Preparation:** 15 mg of the compound is dissolved in 0.6 mL of CDCl_3 . CDCl_3 is chosen over $\text{DMSO}-d_6$ to minimize solvent viscosity, thereby increasing the transverse relaxation time (T_2) and yielding sharper spectral lines.

- **Data Acquisition:** For ^{13}C NMR, the relaxation delay ($D1$) is extended to 2.0 seconds. This is a critical causal choice: quaternary carbons (C-3a, C-4, C-7, C-7a) lack attached protons for efficient dipole-dipole relaxation. A short $D1$ would result in the suppression of these crucial signals.

Data Interpretation & Mechanistic Causality

Mass Spectrometric Fragmentation

The HRMS spectrum yields an exact mass of m/z 222.0397 for the $[\text{M}+\text{H}]^+$ ion, perfectly matching the theoretical mass of $\text{C}_{10}\text{H}_8\text{NO}_5^+$ (222.0402 Da, $\Delta=2.2$ ppm).

The CID fragmentation pathway acts as a secondary validation of the functional groups. The ester moiety predictably extrudes a methoxy radical or methanol, while the nitro group undergoes characteristic losses of NO or NO_2 .

Table 1: Key HRMS/MS Fragmentation Data

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Mechanistic Assignment
222.0397 $[\text{M}+\text{H}]^+$	190.0135	32 Da (CH_3OH)	Cleavage of the methyl ester
222.0397 $[\text{M}+\text{H}]^+$	176.0401	46 Da (NO_2)	Cleavage of the nitro group
190.0135	162.0188	28 Da (CO)	Decarbonylation of the ester remnant

NMR Regiochemical Assignment

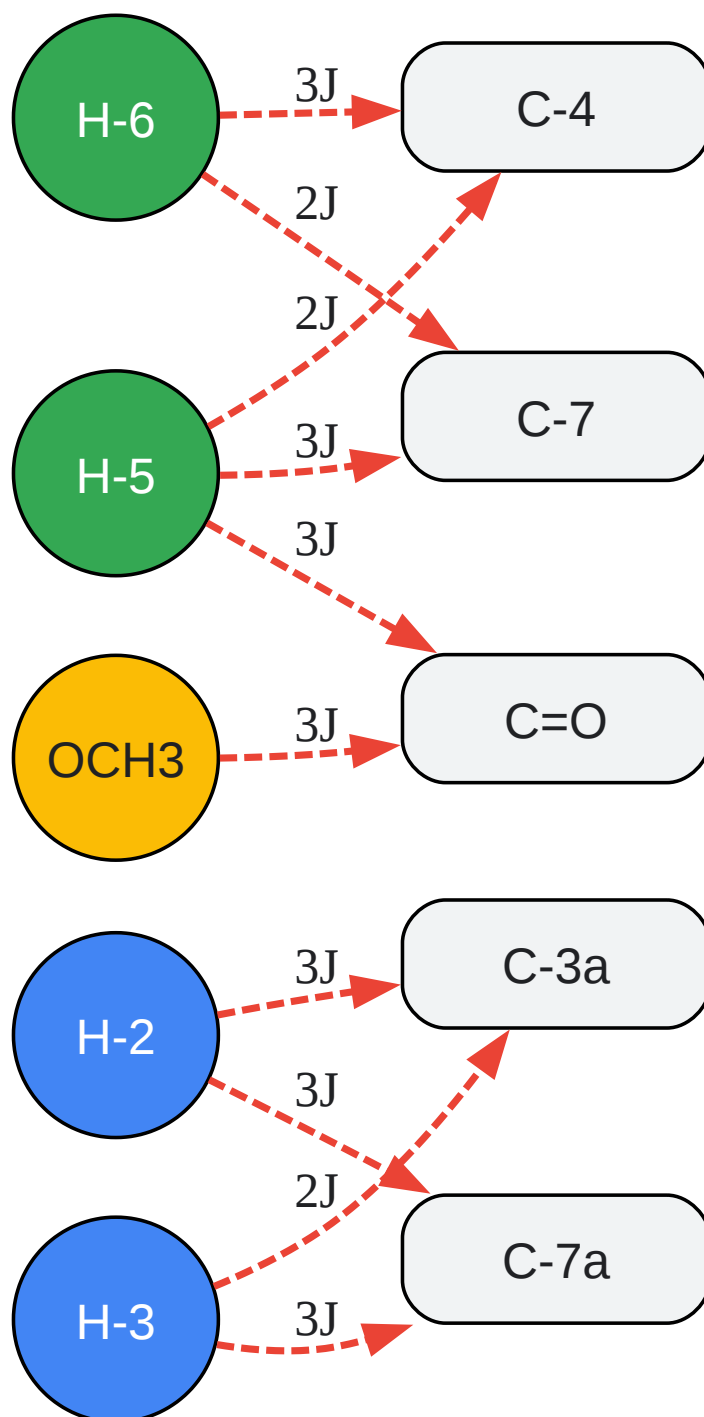
The ^1H NMR spectrum reveals two distinct, non-interacting spin systems:

- **The Furan Ring:** Two doublets at δ 7.95 (H-2) and δ 7.45 (H-3) with a characteristic 3J coupling of 2.2 Hz. H-2 is highly deshielded due to its proximity to the electronegative furan oxygen.

- The Benzene Ring: Two mutually coupled doublets at δ 8.35 (H-6) and δ 8.05 (H-5) with an ortho-coupling 3J of 8.5 Hz.

Causality of Chemical Shifts: The extreme deshielding of H-6 (δ 8.35) is caused by the strong inductive and resonance electron-withdrawing effects of the adjacent $-\text{NO}_2$ group at C-7. This reduces the local electron density around H-6, decreasing diamagnetic shielding and pushing the signal downfield.

To prove the ester is at C-4 and the nitro is at C-7 (and not vice versa, or at C-5/C-6), we rely on the HMBC spectrum.



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Fig 2. Key HMBC (1H-13C) correlations establishing the regiochemistry of substitutions.

In the HMBC data, the methoxy protons (δ 3.98) show a strong 3J correlation to the carbonyl carbon (δ 165.4). Crucially, H-5 (δ 8.05) also shows a 3J correlation to this exact same

carbonyl carbon. This definitively places the ester group adjacent to H-5, at the C-4 position. Conversely, H-6 (δ 8.35) shows a strong 2J correlation to the highly deshielded quaternary carbon at δ 145.2, which is characteristic of a nitro-substituted carbon (C-7).

Table 2: Consolidated 1D and 2D NMR Assignments (CDCl₃, 500 MHz)

Position	¹ H δ (ppm), Multiplicity, J (Hz)	¹³ C δ (ppm)	Key HMBC Correlations (2J , 3J)
2	7.95, d, J=2.2	148.5	C-3, C-3a, C-7a
3	7.45, d, J=2.2	106.8	C-2, C-3a, C-4, C-7a
3a	-	128.2	-
4	-	124.5	-
5	8.05, d, J=8.5	126.3	C-4, C-7, C=O
6	8.35, d, J=8.5	123.8	C-4, C-5, C-7, C-7a
7	-	145.2	-
7a	-	149.1	-
C=O	-	165.4	-
OCH ₃	3.98, s	52.6	C=O

Conclusion

The structural elucidation of **methyl 7-nitrobenzofuran-4-carboxylate** cannot be achieved through a single analytical lens. By utilizing HRMS to lock the molecular formula and leveraging the causal relationships of electron-withdrawing groups in NMR, we create a self-validating data matrix. The definitive proof of regiochemistry lies in the HMBC correlations, which map the through-bond connectivity of the ester to C-4 and the nitro group to C-7, ensuring the integrity of the molecule for downstream pharmaceutical applications.

References

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